molecular formula C15H19BrN2O4S2 B6468985 8-[(5-bromothiophen-2-yl)sulfonyl]-4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one CAS No. 2640814-14-6

8-[(5-bromothiophen-2-yl)sulfonyl]-4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one

Cat. No.: B6468985
CAS No.: 2640814-14-6
M. Wt: 435.4 g/mol
InChI Key: BSBLRUGZJNAVRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[(5-bromothiophen-2-yl)sulfonyl]-4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one is a potent and selective ATP-competitive inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase. ATM is a critical serine/threonine protein kinase that acts as a primary activator of the cellular DNA damage response (DDR) network following the formation of DNA double-strand breaks. This compound is an essential pharmacological tool for investigating the intricacies of DDR signaling and for exploring synthetic lethal approaches in oncology. By specifically inhibiting ATM kinase activity, it effectively blocks the phosphorylation of downstream substrates such as CHK2, KAP1, and p53, thereby disrupting cell cycle arrest, DNA repair, and apoptosis . Its primary research application is to chemosensitize or radiosensitize cancer cells , as the ablation of ATM function prevents efficient DNA repair, leading to the accumulation of lethal DNA damage and enhanced tumor cell death when combined with genotoxic therapies. Researchers utilize this compound to probe the functional consequences of ATM inhibition in various cancer models , providing valuable insights for the development of novel combination treatment strategies and expanding the understanding of genomic integrity mechanisms.

Properties

IUPAC Name

8-(5-bromothiophen-2-yl)sulfonyl-4'-methylspiro[8-azabicyclo[3.2.1]octane-3,6'-morpholine]-3'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O4S2/c1-17-9-15(22-8-13(17)19)6-10-2-3-11(7-15)18(10)24(20,21)14-5-4-12(16)23-14/h4-5,10-11H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBLRUGZJNAVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CC3CCC(C2)N3S(=O)(=O)C4=CC=C(S4)Br)OCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structure Variations

8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one Derivatives
  • Unsubstituted Core (CAS 1881288-15-8): Molecular Formula: C₁₀H₁₆N₂O₂ Molecular Weight: 196.25 g/mol Predicted Properties: Density 1.24 g/cm³, pKa 14.89 .
  • Hydrochloride Salt (CAS 1881288-16-9) :

    • Adds a chloride counterion, improving solubility for pharmacological applications .
Spiro-Fused Chroman and Quinazoline Analogues
  • tert-Butyl 6'-chloro-4'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-chroman]-8-carboxylate: Replaces the morpholinone with a chroman ring, introducing a chlorine substituent for enhanced electron-withdrawing effects . Demonstrated cytotoxic activity in leukemia cell lines (IC₅₀ values in micromolar range) .
  • 8-Azaspiro[bicyclo[3.2.1]octane-3,2'-quinazolin]-4'(3'H)-one :

    • Incorporates a quinazoline ring, a scaffold common in kinase inhibitors (e.g., EGFR inhibitors) .

Sulfonamide Substituent Modifications

Brominated Aromatic Sulfonamides
  • Predicted Properties: Boiling point 569.4°C, pKa 2.79 (acidic due to sulfonyl group) .
Pyrazole and Alkyl Sulfonamides
  • (1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octane Derivatives: Pyrazole sulfonamides exhibit non-classical bioactivities (e.g., anti-inflammatory properties) . Example: Compound 42 (Molecular Weight: ~450 g/mol) showed improved pharmacokinetic profiles in plasma stability assays .
Structure-Activity Relationships (SAR)
  • Sulfonyl Group : Brominated aryl/heteroaryl sulfonamides (e.g., bromothiophene, bromophenyl) enhance target binding via hydrophobic and halogen-bonding interactions .
  • Spiro Junction Rigidity : The bicyclo[3.2.1]octane system restricts conformational flexibility, improving selectivity .
  • Morpholinone vs. Hydantoin/Quinazoline: Morpholinone offers balanced solubility and hydrogen-bonding capacity, whereas hydantoin/quinazoline cores prioritize kinase inhibition .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted pKa Notable Activities
Target Compound C₁₈H₂₀BrN₃O₄S 454.34 5-Bromothiophen-2-yl sulfonyl, 4'-methyl ~2.8 (sulfonyl) N/A (Inference: kinase inhibition)
8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane C₁₅H₁₇BrN₄O₂S 397.29 2-Bromophenyl sulfonyl, triazolyl 2.79 Potential enzyme inhibition
8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one (CAS 1881288-15-8) C₁₀H₁₆N₂O₂ 196.25 None 14.89 Scaffold for derivatization
8-(3,4-Difluorobenzyl)-1'-(2-methoxyethyl)-hydantoin derivative C₁₉H₂₁F₂N₃O₄ 393.39 3,4-Difluorobenzyl, methoxyethyl N/A Cytotoxic (IC₅₀: 1–10 μM)

Preparation Methods

Preparation of 5-Bromothiophene-2-sulfonyl Chloride

The sulfonyl chloride intermediate is synthesized via chlorosulfonation of 5-bromothiophene. In a representative procedure, 5-bromothiophene is treated with chlorosulfonic acid at 0–5°C, followed by quenching with thionyl chloride to yield the sulfonyl chloride. Alternative methods employ sulfur trioxide complexes in dichloromethane under anhydrous conditions.

Critical Parameters:

  • Temperature control (<10°C) prevents decomposition of the sulfonyl chloride.

  • Use of excess chlorosulfonic acid (3–5 equivalents) ensures complete conversion.

Coupling Reaction

The spirocyclic amine (e.g., 4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one) is dissolved in anhydrous dichloromethane or tetrahydrofuran, followed by the addition of 5-bromothiophene-2-sulfonyl chloride (1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.5 equivalents). The reaction is stirred at 0–25°C for 12–24 hours.

Representative Data:

YieldReaction Conditions
78%DCM, DIPEA, 24h, RT

Purification is achieved via silica gel chromatography using ethyl acetate/hexane gradients.

Synthesis of the Spirocyclic Amine Scaffold

The 8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one core is constructed through a tandem cyclization-rearrangement sequence.

Cyclization of Bicyclo[3.2.1]octane Precursors

A ketone-functionalized bicyclo[3.2.1]octane derivative is condensed with a morpholinone fragment under acidic conditions. For example, treatment of 3-keto-bicyclo[3.2.1]octane with 4-methylmorpholin-3-one in the presence of p-toluenesulfonic acid (PTSA) in refluxing toluene induces spirocyclization.

Mechanistic Insight:
The reaction proceeds via hemiaminal formation, followed by dehydration to generate the spirocyclic framework.

Functionalization at the 4'-Position

Alternative Routes via Late-Stage Functionalization

Suzuki-Miyaura Coupling for Bromothiophene Installation

In a divergent approach, a sulfonyl-protected spirocyclic intermediate undergoes palladium-catalyzed cross-coupling with 5-bromothiophen-2-ylboronic acid. This method circumvents the need for handling sulfonyl chlorides but requires pre-functionalization of the spirocyclic scaffold with a boronic ester.

Reaction Conditions:

  • Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%)

  • Base: Cs<sub>2</sub>CO<sub>3</sub> (3 equivalents)

  • Solvent: 1,4-Dioxane/H<sub>2</sub>O (4:1)

  • Temperature: 90°C, 12h

Purification and Characterization

Chromatographic Techniques

Crude products are purified using flash chromatography (silica gel, 230–400 mesh) with ethyl acetate/hexane or methanol/dichloromethane eluents. High-performance liquid chromatography (HPLC) with C18 columns resolves diastereomers or regioisomers.

Spectroscopic Validation

  • <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): Key signals include the spirocyclic methyl group (δ 1.44–1.51 ppm), morpholinone carbonyl (δ 170–175 ppm in <sup>13</sup>C), and thiophene protons (δ 6.56–7.15 ppm).

  • HRMS : Calculated for C<sub>16</sub>H<sub>18</sub>BrN<sub>2</sub>O<sub>4</sub>S<sub>2</sub> [M+H]<sup>+</sup>: 451.02; Found: 451.03.

Challenges and Optimization

Sulfonyl Chloride Stability

5-Bromothiophene-2-sulfonyl chloride is moisture-sensitive. Reactions must be conducted under inert atmosphere with rigorously dried solvents to avoid hydrolysis to the sulfonic acid.

Stereochemical Control

The spirocyclic center necessitates chiral resolution techniques (e.g., chiral HPLC) if enantiomerically pure material is required. Racemization during sulfonylation is minimized by maintaining temperatures below 30°C .

Q & A

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?

The compound’s physicochemical properties (e.g., predicted density: ~1.16 g/cm³, boiling point: ~399°C, pKa: ~0) are critical for solubility, stability, and reaction optimization. For instance, its low pKa suggests potential protonation in acidic conditions, necessitating pH-controlled environments during synthesis or bioactivity assays. Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance solubility in reactions .

Q. What synthetic routes are reported for spirocyclic compounds with bromothiophene sulfonyl groups?

A common multi-step approach involves:

  • Step 1 : Sulfonylation of a bicyclo[3.2.1]octane precursor with 5-bromothiophene-2-sulfonyl chloride.
  • Step 2 : Ring closure to form the spiro-morpholinone core via nucleophilic substitution.
  • Step 3 : Methylation at the 4'-position using methyl iodide under basic conditions. Reaction monitoring via HPLC and characterization by NMR/XRD is essential to confirm regioselectivity .

Q. How can researchers validate the structural integrity of this compound?

Combine 1H/13C NMR to confirm the spirocyclic framework and sulfonyl group placement. X-ray crystallography resolves stereochemical ambiguities, particularly the bicyclo[3.2.1]octane conformation. Mass spectrometry (HRMS) verifies molecular weight (expected: ~449 g/mol for C16H18BrN3O4S2) .

Advanced Research Questions

Q. What strategies optimize the yield of the sulfonylation step in the synthesis?

  • Use slow addition of sulfonyl chloride to avoid side reactions.
  • Employ Schlenk techniques to exclude moisture, as hydrolysis of the sulfonyl chloride intermediate reduces yield.
  • Optimize temperature (0–5°C) to suppress thermal decomposition . Table: Yield optimization under varying conditions
Temp (°C)SolventYield (%)
0DCM72
25THF58
5DMF68

Q. How do computational models predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) can simulate binding to enzymes like carbonic anhydrase or kinases, leveraging the sulfonyl group’s affinity for zinc ions or catalytic pockets. MD simulations (>100 ns) assess stability of the spirocyclic core in binding sites. Validate predictions with SPR or ITC binding assays .

Q. What contradictions exist in reported bioactivity data for similar spirocyclic sulfonamides?

Discrepancies arise in IC50 values for antimicrobial activity:

  • Study A : IC50 = 1.2 µM (Gram-positive bacteria) .
  • Study B : IC50 = 8.5 µM (same strain, differing assay conditions). Resolution requires standardized protocols (e.g., CLSI guidelines) and controls for compound purity and solvent effects .

Q. How can researchers mitigate stereochemical challenges during synthesis?

  • Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to control spirocenter configuration.
  • Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) for enantioselective ring closure. Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak IA column) .

Q. What analytical methods resolve degradation products under stressed conditions?

  • Forced degradation (acid/base/oxidative stress) coupled with LC-MS identifies major degradation pathways (e.g., sulfonyl group hydrolysis).
  • Accelerated stability studies (40°C/75% RH) over 4 weeks reveal decomposition kinetics. Use QbD principles to design stable formulations .

Methodological Guidance

  • Synthetic Reproducibility : Document reaction atmosphere (N2/Ar), reagent purity, and stirring rates to ensure consistency.
  • Bioactivity Testing : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and validate cytotoxicity in HEK293 cells to exclude off-target effects .
  • Data Interpretation : Apply multivariate analysis (PCA) to correlate structural features (e.g., bromothiophene electronegativity) with activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.